molecular formula C13H8ClFO3 B6399115 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid CAS No. 1261972-64-8

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid

Cat. No.: B6399115
CAS No.: 1261972-64-8
M. Wt: 266.65 g/mol
InChI Key: RPJUIXVLAXAWEM-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid is an organic compound with a complex structure that includes both chloro and fluoro substituents on a benzoic acid framework

Properties

IUPAC Name

2-chloro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-11-3-1-7(5-10(11)13(17)18)9-6-8(15)2-4-12(9)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJUIXVLAXAWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689453
Record name 4-Chloro-5'-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-64-8
Record name 4-Chloro-5'-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid typically involves the reaction of 2-chloro-5-fluorobenzyl alcohol with sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the corresponding sodium or potassium salt. This intermediate is then acidified with hydrochloric acid (HCl) to yield the desired benzoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

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